

Application Note: Co-Crystal Engineering of 4- [(Cyclopropylamino)methyl]benzoic Acid

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Compound of Interest

	4-
Compound Name:	[(Cyclopropylamino)methyl]benzoic acid
CAS No.:	932259-37-5
Cat. No.:	B2376212

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Executive Summary

The optimization of solid-state properties is a critical phase in pharmaceutical development. Co-crystallization has emerged as a premier crystal engineering strategy to modulate the solubility, permeability, and stability of active pharmaceutical ingredients (APIs) without altering their covalent structures[1].

This application note details the supramolecular engineering of 4-[(Cyclopropylamino)methyl]benzoic acid (CAMBA). Characterized by a secondary amine and a carboxylic acid, this molecule exhibits amphoteric behavior, allowing it to exist as a zwitterion in the solid state. This dual functionality makes it an exceptional candidate for forming zwitterionic co-crystals, akin to the behavior observed in amino acid co-crystal systems[2]. By strategically selecting cofomers, researchers can exploit both the carboxylic acid and secondary amine motifs to construct robust supramolecular heterosynthons.

Mechanistic Rationale & Supramolecular Synthons

The success of a co-crystallization event depends on the structural compatibility and intermolecular interactions between the API and the coformer[1]. For CAMBA, the structural logic is dictated by two primary functional groups:

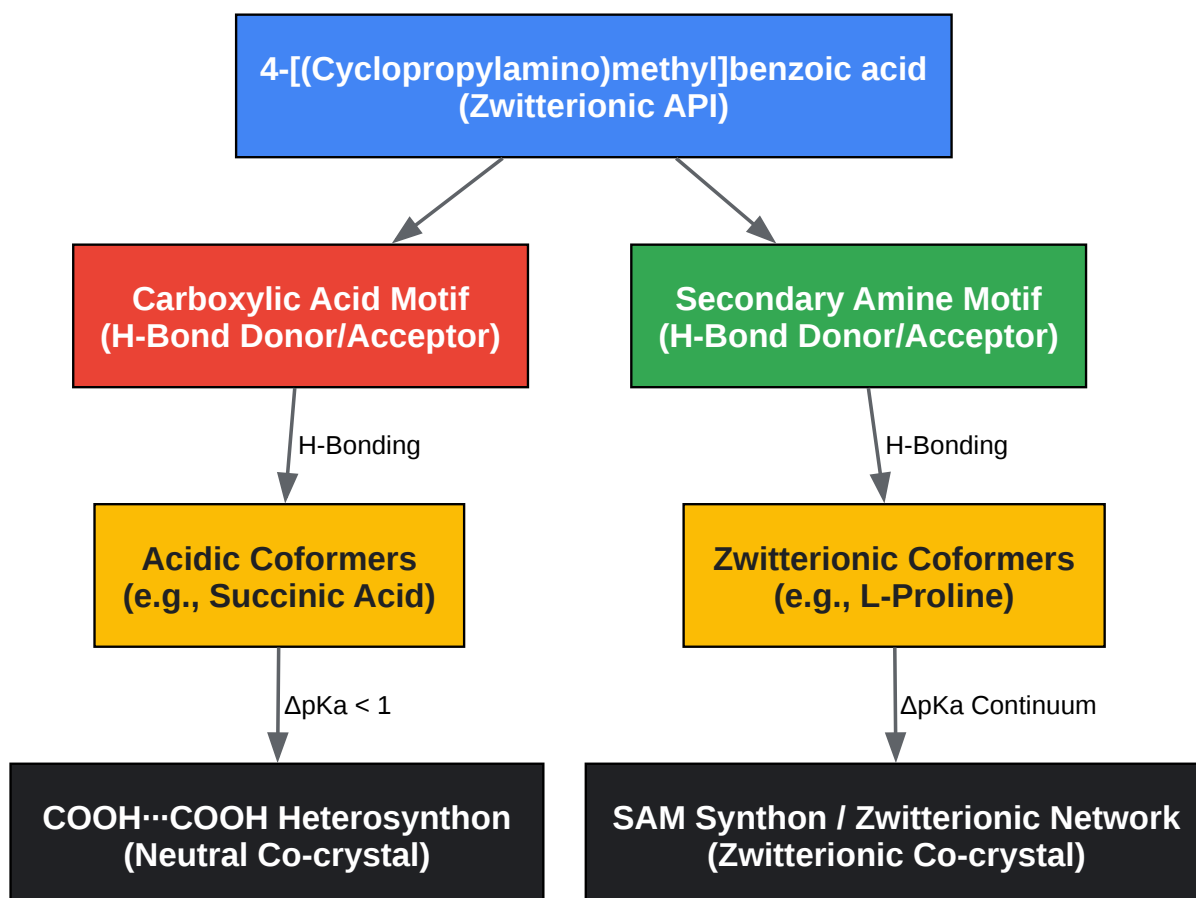
- The Carboxylic Acid Motif: Acts as both a strong hydrogen bond donor and acceptor. It can form classic carboxylic acid homodimers or, more favorably in co-crystals, heterosynthons with other acidic coformers (e.g., succinic acid, fumaric acid)[3].
- The Secondary Amine Motif: Acts as a hydrogen bond donor and acceptor. When paired with carboxylic acid coformers, it can form Secondary Ammonium Monocarboxylate (SAM) synthons[4].

The Δ pKa Rule and Zwitterionic Continuum

The distinction between a salt and a co-crystal is governed by the degree of proton transfer, which is predicted by the Δ pKa rule (Δ pKa = pKa base

- pKa acid).
- If Δ pKa < 0, a co-crystal is expected.
- If Δ pKa > 3, a salt is expected.
- If $0 < \Delta$ pKa < 3, the system exists in a salt-cocrystal continuum[5].

Because CAMBA is inherently zwitterionic, utilizing zwitterionic coformers (such as L-proline) can facilitate strong non-covalent interactions without complete proton transfer, yielding zwitterionic co-crystals with superior physicochemical characteristics[2][6].



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Fig 1: Logical pathway of supramolecular synthon formation based on functional group interactions.

Experimental Methodologies

To ensure a consistent production of co-crystals, understanding the kinetics of nucleation and growth is necessary[7]. The following protocols utilize Liquid-Assisted Grinding (LAG) for rapid screening and Solvent Evaporation (SEV) for single-crystal growth.

Protocol A: Liquid-Assisted Grinding (LAG)

Causality: Dry grinding often fails due to high activation energy barriers and poor molecular diffusion. Adding a catalytic amount of solvent (LAG) facilitates molecular mobility and accelerates co-crystallization kinetics without inducing complete dissolution or solvate formation[1].

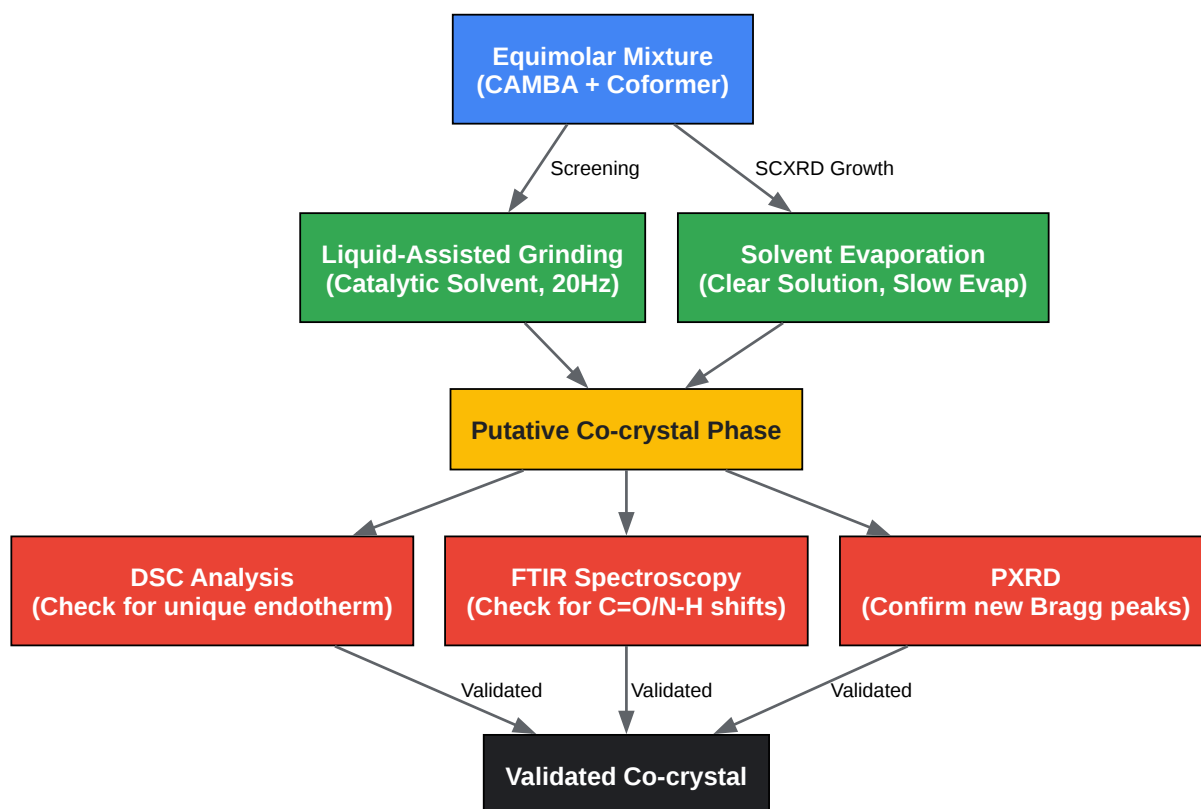
- **Stoichiometric Calculation:** Weigh CAMBA and the selected cofomer (e.g., succinic acid) in a 1:1 and 1:2 molar ratio. **Self-Validation:** Testing multiple stoichiometries is critical, as APIs can form distinct crystalline phases at different ratios (e.g., 1:1 vs. 2:1)[3][8].
- **Milling Preparation:** Transfer the physical mixture (~200 mg total mass) into a stainless-steel milling jar containing two 5 mm stainless-steel balls.
- **Solvent Addition:** Add 20 μ L of a volatile solvent (e.g., ethanol or ethyl acetate) per 100 mg of powder.
- **Grinding:** Mill the mixture at 20–25 Hz for 20 minutes using a mixer mill.
- **Drying & Recovery:** Recover the powder and dry in a vacuum desiccator at room temperature for 24 hours to remove residual catalytic solvent.

Protocol B: Solvent Evaporation (SEV)

Causality: SEV allows for the slow, thermodynamically controlled assembly of the crystal lattice, which is required to yield crystals of sufficient size and quality for Single-Crystal X-Ray Diffraction (SCXRD)[8].

- **Dissolution:** Dissolve equimolar amounts of CAMBA and the cofomer in a minimum volume of a mutually highly soluble solvent (e.g., methanol or an ethyl acetate/ethanol blend) at 60 °C under continuous stirring until a clear solution is achieved[8].
- **Filtration:** Filter the hot solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove any heterogeneous nucleation sites (dust/particulates).

- **Controlled Evaporation:** Puncture the vial cap with 2-3 small pinholes to restrict the evaporation rate. **Self-Validation:** Rapid evaporation leads to kinetic trapping and amorphous precipitation; restricted evaporation ensures the system remains in the metastable zone for ordered crystal growth.
- **Harvesting:** Isolate the crystals after 7–14 days once sufficient solvent has evaporated.



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Fig 2: Experimental workflow for the synthesis and validation of CAMBA co-crystals.

Characterization & Validation Workflow

Characterization is necessary to confirm co-crystal formation, physical stability, and solid-phase transitions[9]. A self-validating protocol requires orthogonal analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC determines the endothermic melting behavior of the materials. The melting point of a true co-crystal typically falls between the melting points of the parent API and the coformer, or occasionally lower[9].

- Validation Checkpoint: If the DSC thermogram displays multiple endothermic peaks corresponding to the raw API and coformer, the sample is a physical mixture (unsuccessful co-crystallization). A single, sharp, novel endotherm indicates a pure co-crystal phase.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is highly sensitive to changes in the hydrogen-bonding environment.

- Validation Checkpoint: Monitor the C=O stretching vibration (typically around 1726 cm^{-1} for free carboxylic acids). In a successful co-crystal, this band will shift (e.g., to $1680\text{--}1700\text{ cm}^{-1}$) due to the formation of strong O-H...O or O-H...N hydrogen bonds[8].

Powder X-Ray Diffraction (PXRD)

PXRD provides the definitive fingerprint of the bulk crystalline phase.

- Validation Checkpoint: The PXRD diffractogram of the product must exhibit a unique set of Bragg peaks (e.g., novel crystalline phases at specific 2θ values) that cannot be generated by superimposing the diffractograms of the starting materials[2][8].

Quantitative Data Summaries

Table 1: Physicochemical Profile of the API

Property	Value / Description
Chemical Name	4-[(Cyclopropylamino)methyl]benzoic acid
Molecular Weight	191.23 g/mol
Key Functional Groups	Secondary Amine, Carboxylic Acid
Expected Solid State	Zwitterionic / Amphoteric

| Primary Synthon Potential | Secondary Ammonium Monocarboxylate (SAM) |

Table 2: Coformer Selection Matrix and Predicted Outcomes | Coformer | Coformer Type | Target Synthon | Expected Outcome (Δ pKa consideration) | | :--- | :--- | :--- | :--- | | Succinic Acid | Dicarboxylic Acid | COOH...COOH | Neutral Co-crystal (1:1 or 2:1 ratio) | | Benzoic Acid | Monocarboxylic Acid | COOH...COOH | Neutral Co-crystal | | L-Proline | Zwitterionic Amino Acid | SAM / Zwitterionic | Zwitterionic Co-crystal | | Tartaric Acid | Hydroxy Dicarboxylic Acid | COOH...COOH / OH...N | Neutral Co-crystal with enhanced solubility |

Table 3: Diagnostic Characterization Metrics for Co-crystal Validation (Example Data Framework) | Analytical Technique | Raw API (CAMBA) | Raw Coformer (e.g., Succinic Acid) | Validated Co-crystal Phase | | :--- | :--- | :--- | :--- | | DSC (Melting Endotherm) | Tm,API| 185 °C | Single peak at Tm,Cocrystal(Distinct from API/Coformer) | | FTIR (C=O stretch) | ~1710 cm⁻¹ | 1690 cm⁻¹ | Shifted to ~1685 cm⁻¹ (Stronger H-bond) | | FTIR (N-H stretch) | ~3300 cm⁻¹ | N/A | Broadened/Shifted (Involvement in H-bonding) | | PXRD (Characteristic 2 θ) | API specific peaks | Coformer specific peaks | Completely novel peak pattern |

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